Benzenemethanethiol, alpha,alpha,4-trimethyl-
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Overview
Description
Benzenemethanethiol, alpha,alpha,4-trimethyl- is an organic compound with the molecular formula C10H14S. It is a derivative of benzenemethanethiol, where the alpha and alpha positions are substituted with methyl groups, and an additional methyl group is attached to the benzene ring at the para position. This compound is known for its distinct sulfur-containing functional group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenemethanethiol, alpha,alpha,4-trimethyl- can be achieved through several methods. One common approach involves the alkylation of benzenemethanethiol with appropriate alkylating agents under controlled conditions. For instance, the reaction of benzenemethanethiol with trimethylchlorosilane in the presence of a base such as sodium hydride can yield the desired product. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of benzenemethanethiol, alpha,alpha,4-trimethyl- often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully monitored to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanethiol, alpha,alpha,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenemethanethiol, alpha,alpha,4-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of sulfur-containing compounds and their biological activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of benzenemethanethiol, alpha,alpha,4-trimethyl- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanethiol: The parent compound without the additional methyl groups.
Benzenemethanol, alpha,alpha,4-trimethyl-: A similar compound where the thiol group is replaced with a hydroxyl group.
Triphenylmethanethiol: Another thiol-containing compound with a different substitution pattern.
Uniqueness
Benzenemethanethiol, alpha,alpha,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of multiple methyl groups enhances its steric hindrance and influences its interaction with other molecules, making it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
80819-94-9 |
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Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)propane-2-thiol |
InChI |
InChI=1S/C10H14S/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7,11H,1-3H3 |
InChI Key |
PYXRMUAJINRNHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)S |
Origin of Product |
United States |
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